molecular formula C14H13N3 B13119056 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine

4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine

Cat. No.: B13119056
M. Wt: 223.27 g/mol
InChI Key: YJJJSFRMOITGTK-UHFFFAOYSA-N
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Description

4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 4 and 6 with ethyl and ethynyl groups, respectively, and an N-phenylamine group at position 2. Pyrimidines are critical in medicinal chemistry due to their structural similarity to nucleic acid bases and their role in designing bioactive molecules .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C14H13N3/c1-3-11-10-12(4-2)16-14(15-11)17-13-8-6-5-7-9-13/h1,5-10H,4H2,2H3,(H,15,16,17)

InChI Key

YJJJSFRMOITGTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NC2=CC=CC=C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyrimidine precursor, which is then subjected to various functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethynyl group can be reduced to form ethyl groups.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing ethynyl groups.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 4-ethyl-6-ethynyl-N-phenylpyrimidine-2-carboxylic acid.

Scientific Research Applications

4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Molecular Geometry and Reactivity

Key Substituents and Their Impacts :

  • Position 4 : The ethyl group in the target compound contrasts with methyl (e.g., 6-methyl-2-phenylpyrimidin-4-amine ), phenyl (e.g., 4-phenyl-6-(4-phenylphenyl)pyrimidin-2-amine ), and triazole (e.g., 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine ). Ethyl provides moderate steric bulk and lipophilicity compared to smaller (methyl) or bulkier (phenyl, triazole) groups.
  • Position 6 : The ethynyl group (sp-hybridized carbon) enhances rigidity and electron-withdrawing effects, differing from methyl (e.g., 6-methyl derivatives ), phenyl (e.g., 4-methyl-6-phenylpyrimidin-2-amine ), or biphenylyl groups . Ethynyl may reduce rotational freedom, influencing molecular packing and intermolecular interactions.
  • N-Phenylamine at Position 2: Common in pyrimidine derivatives (e.g., N-(2-fluorophenyl) analogues ), this group facilitates hydrogen bonding and π-π stacking. Fluorine or methoxy substituents on the phenyl ring (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ) modulate electronic properties and crystal packing.
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound: Ethynyl’s linear geometry may promote distinct packing motifs. For example, 4-(1-benzyltriazolyl)-6-phenylpyrimidin-2-amine forms 2D networks via N—H···N and C—H⋯π interactions , while N-(2-fluorophenyl) derivatives stabilize via N—H···N dimers and C—H⋯O bonds .
  • Dihedral Angles: Substituents influence ring planarity. In 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between pyrimidine and aryl rings range from 2.7° to 77.5°, affecting molecular conformation . Ethynyl’s rigidity in the target compound may reduce torsional flexibility compared to methyl or methoxy groups.

Data Tables

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives
Compound Name Position 4 Position 6 N-Substituent (Position 2) Key Features Reference
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine Ethyl Ethynyl Phenyl Rigid ethynyl, moderate lipophilicity -
N-(2-Fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine - Methyl 2-Fluorophenyl Fluorine enhances electronegativity
4-(1-Benzyltriazolyl)-6-phenylpyrimidin-2-amine Triazolyl Phenyl Phenyl 2D π-π networks, H-bonding
4-Phenyl-6-(4-phenylphenyl)pyrimidin-2-amine Phenyl Biphenylyl Phenyl Extended π-system, high rigidity
Table 2: Crystallographic Parameters of Analogues
Compound Name Space Group Dihedral Angles (°) Hydrogen Bonds π-π Interactions (Å) Reference
4-(1-Benzyltriazolyl)-6-phenylpyrimidin-2-amine C2/c 29.41–46.32 N—H···N, C—H⋯π 3.721 (triazole-pyrimidine)
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine P21/c 2.7–77.5 N—H···N, C—H⋯O 3.692 (pyrimidine-pyrimidine)
4-Methyl-6-phenylpyrimidin-2-amine P21/c 29.41–46.32 N—H···N, C—H⋯π 3.825 (pyrimidine-phenyl)

Biological Activity

Overview of 4-Ethyl-6-Ethynyl-N-Phenylpyrimidin-2-Amine

4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

Chemical Structure

The molecular formula for 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is C13H14N4C_{13}H_{14}N_{4}. The structure features an ethynyl group at the 6-position and an ethyl group at the 4-position of the pyrimidine ring, which can influence its biological activity.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Many pyrimidines act as kinase inhibitors, targeting pathways critical for cancer cell growth and survival.
  • Induction of Apoptosis : Some studies suggest that pyrimidine derivatives can induce programmed cell death in cancer cells, which is a desirable property in anticancer drugs.

Antimicrobial Activity

Pyrimidines have also demonstrated antimicrobial properties against various pathogens. The biological activity may involve:

  • Disruption of Cell Membranes : Certain derivatives can interfere with bacterial cell wall synthesis or integrity.
  • Inhibition of Nucleic Acid Synthesis : By mimicking nucleotides, these compounds can hinder DNA or RNA synthesis in microorganisms.

The mechanism by which 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine exerts its biological activity likely involves:

  • Targeting Specific Enzymes : The compound may interact with enzymes involved in nucleic acid metabolism or signal transduction pathways.
  • Modulation of Gene Expression : It could influence gene expression patterns related to cell cycle regulation and apoptosis.

Future Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine. Potential studies could include:

  • In vitro and In vivo Studies : Assessing the compound's efficacy against various cancer cell lines and microbial strains.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity.

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